Cas no 6798-05-6 (2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one)

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one structure
6798-05-6 structure
商品名:2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
CAS番号:6798-05-6
MF:C10H11NO
メガワット:161.20044
MDL:MFCD13179353
CID:393860
PubChem ID:11286623

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 化学的及び物理的性質

名前と識別子

    • 1,4-dihydro-2-methyl-3(2H)-Isoquinolinone
    • 2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
    • DTXSID10461163
    • 6798-05-6
    • CHEMBL4520043
    • AKOS022189436
    • 2-methyl-1,4-dihydroisoquinolin-3-one
    • MFCD13179353
    • EN300-112585
    • AT40537
    • CN1CC2=CC=CC=C2CC1=O
    • 2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
    • SCHEMBL677618
    • MDL: MFCD13179353
    • インチ: InChI=1S/C10H11NO/c1-11-7-9-5-3-2-4-8(9)6-10(11)12/h2-5H,6-7H2,1H3
    • InChIKey: NVQVKXJHCXPXIL-UHFFFAOYSA-N
    • ほほえんだ: CN1CC2=CC=CC=C2CC1=O

計算された属性

  • せいみつぶんしりょう: 161.084063974g/mol
  • どういたいしつりょう: 161.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 190
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 20.3Ų

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB425320-10 g
2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95%
6798-05-6
10 g
€1,330.40 2023-07-18
Chemenu
CM143315-1g
2-methyl-1,4-dihydroisoquinolin-3(2H)-one
6798-05-6 95%
1g
$*** 2023-05-29
abcr
AB425320-1 g
2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95%
6798-05-6
1 g
€542.30 2023-07-18
abcr
AB425320-5 g
2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one; 95%
6798-05-6
5 g
€947.00 2023-07-18
Alichem
A189003818-1g
2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
6798-05-6 95%
1g
$374.50 2023-09-01
Enamine
EN300-112585-0.05g
2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
6798-05-6 95%
0.05g
$101.0 2023-10-26
Aaron
AR00FGVZ-5g
2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
6798-05-6 95%
5g
$2129.00 2023-12-13
Aaron
AR00FGVZ-10g
2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
6798-05-6 95%
10g
$3145.00 2023-12-13
Aaron
AR00FGVZ-250mg
2-Methyl-1,4-dihydroisoquinolin-3(2H)-one
6798-05-6 95%
250mg
$322.00 2025-01-24
abcr
AB425320-10g
2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one, 95%; .
6798-05-6 95%
10g
€1330.40 2025-02-19

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 関連文献

2-methyl-1,2,3,4-tetrahydroisoquinolin-3-oneに関する追加情報

Introduction to 1,4-dihydro-2-methyl-3(2H)-isoquinolinone (CAS No. 6798-05-6) and Its Emerging Applications in Chemical Biology

1,4-dihydro-2-methyl-3(2H)-isoquinolinone, identified by the chemical compound identifier CAS No. 6798-05-6, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the isoquinolinone class, a family of nitrogen-containing heterocycles that are widely recognized for their diverse pharmacological effects. The structural framework of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone consists of a benzene ring fused with a pyridine ring, with a ketone group at the 3-position and a methyl group at the 2-position, contributing to its distinctive reactivity and functionality.

The significance of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone lies in its potential applications as a pharmacophore in drug discovery and development. Isoquinolinone derivatives have been extensively studied for their roles in modulating various biological pathways, including enzyme inhibition, receptor binding, and antioxidant properties. Recent advancements in medicinal chemistry have highlighted the importance of optimizing the structure-activity relationships (SAR) of isoquinolinone derivatives to enhance their therapeutic efficacy and reduce side effects. The presence of the 1,4-dihydro moiety in 1,4-dihydro-2-methyl-3(2H)-isoquinolinone contributes to its stability and bioavailability, making it a promising candidate for further investigation.

One of the most compelling aspects of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone is its potential role in addressing unmet medical needs. Current research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, neurodegenerative disorders, and cancer. For instance, studies have demonstrated that isoquinolinone derivatives can interfere with the activity of kinases and other signaling molecules that are aberrantly activated in pathological conditions. The methyl group at the 2-position of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone is particularly noteworthy, as it can influence electronic distribution and interactions with biological targets.

The synthesis of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone has been refined through multiple methodologies, including cyclization reactions and functional group transformations. Modern synthetic approaches often leverage transition metal catalysis to achieve high yields and selectivity. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the benzene-pyridine core efficiently. Additionally, computational chemistry techniques have been instrumental in predicting optimal reaction conditions and predicting the structural conformations of this compound.

In terms of biological evaluation, 1,4-dihydro-2-methyl-3(2H)-isoquinolinone has been subjected to various in vitro assays to assess its pharmacological profile. Preliminary findings suggest that this compound exhibits moderate activity against certain cancer cell lines by inducing apoptosis or inhibiting proliferation. Furthermore, its antioxidant properties have been explored in models of oxidative stress-induced damage. These findings underscore the potential therapeutic value of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone as a lead compound for further derivatization.

The integration of computational modeling with experimental data has been pivotal in understanding the mechanism of action of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone. Molecular docking studies have revealed that this compound can bind to specific pockets on target proteins with high affinity. This information has guided the design of analogs with improved binding affinity and reduced off-target effects. Additionally, structure-based drug design strategies have been employed to optimize the pharmacokinetic properties of isoquinolinone derivatives.

The future direction of research on 1,4-dihydro-2-methyl-3(2H)-isoquinolinone involves exploring its potential in clinical settings through preclinical studies. Animal models have been utilized to evaluate its safety profile and efficacy in treating various diseases. If successful in these models, human clinical trials would be the next logical step toward translating this compound into a viable therapeutic agent. Collaborative efforts between academic researchers and pharmaceutical companies are essential to accelerate this process.

From an industrial perspective, scaling up the synthesis of 1,4-dihydro-2-methyl-3(2H)-isoquinolinone presents both challenges and opportunities. Efficient synthetic routes must be developed to ensure cost-effectiveness and sustainability while maintaining high purity standards required for pharmaceutical applications. Green chemistry principles have been increasingly adopted in the synthesis of heterocyclic compounds like isoquinolinones to minimize environmental impact.

In conclusion,1,4-dihydro-2-methyl-3(2H)-isoquinolinone (CAS No. 6798-05-6) represents a promising scaffold for developing novel therapeutic agents with significant implications for human health. Its unique structural features combined with emerging research findings position it as a valuable candidate for further exploration in drug discovery programs targeting various diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6798-05-6)2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one
A1171278
清らかである:99%
はかる:1g
価格 ($):375.0